molecular formula C10H12O2S B13801555 (6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid

(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid

Cat. No.: B13801555
M. Wt: 196.27 g/mol
InChI Key: NQWNMXPBMOGFAM-SSDOTTSWSA-N
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Description

(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid is a unique organic compound characterized by its cyclopenta[b]thiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[b]thiophene derivatives: Compounds with similar core structures but different substituents.

    Thiophene carboxylic acids: Compounds with a thiophene ring and a carboxylic acid group.

Uniqueness

(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid is unique due to its specific stereochemistry and substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid

InChI

InChI=1S/C10H12O2S/c1-10(2)5-6-3-4-13-8(6)7(10)9(11)12/h3-4,7H,5H2,1-2H3,(H,11,12)/t7-/m1/s1

InChI Key

NQWNMXPBMOGFAM-SSDOTTSWSA-N

Isomeric SMILES

CC1(CC2=C([C@@H]1C(=O)O)SC=C2)C

Canonical SMILES

CC1(CC2=C(C1C(=O)O)SC=C2)C

Origin of Product

United States

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